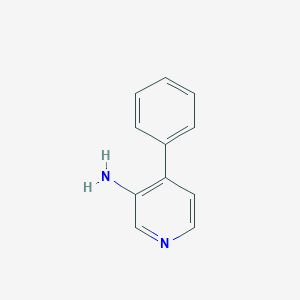

3-Amino-4-phenylpyridine

Beschreibung

Significance of Pyridine-Based Chemical Scaffolds in Contemporary Research

Pyridine (B92270), a heterocyclic aromatic compound containing a nitrogen atom, and its derivatives are of paramount importance in modern chemical research. This significance stems from their prevalence in natural products, pharmaceuticals, and functional materials. rsc.orgnih.gov The nitrogen atom in the pyridine ring imparts distinct electronic properties, including the ability to act as a hydrogen bond acceptor and a ligand for metal ions. These characteristics are crucial for molecular recognition and catalytic processes.

In the realm of medicinal chemistry, the pyridine scaffold is a "privileged structure," meaning it is a recurring motif in a multitude of biologically active compounds and approved drugs. rsc.orgresearchgate.net Its presence can enhance a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. tandfonline.com Pyridine-containing drugs are utilized in the treatment of a wide spectrum of diseases, encompassing infections, cancer, and neurodegenerative disorders. rsc.orgtandfonline.com

Beyond pharmaceuticals, pyridine-based structures are integral to the development of advanced materials. Their electronic and photophysical properties make them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and solar cells. The ability to systematically modify the pyridine ring allows for the creation of materials with tailored optical and electronic characteristics. acs.org

Overview of 3-Amino-4-phenylpyridine as a Versatile Chemical Compound

This compound is a specific derivative of pyridine that has emerged as a valuable intermediate and building block in organic synthesis. rsc.org Its chemical structure, featuring an amino group at the 3-position and a phenyl group at the 4-position, provides multiple reactive sites for further chemical transformations. The amino group can act as a nucleophile or be modified to form a variety of functional groups, while the phenyl ring can be substituted to modulate the compound's properties.

The synthesis of this compound and its derivatives has been explored through various synthetic routes. rsc.orgnih.gov These methods often involve the construction of the substituted pyridine ring through cyclization reactions or the functionalization of a pre-existing pyridine core. rsc.org The development of efficient and versatile synthetic strategies is crucial for accessing a diverse range of this compound analogs for further investigation.

Interactive Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H10N2 |

| Molecular Weight | 170.21 g/mol |

| CAS Number | 146140-99-0 |

| Boiling Point | 334.6 °C at 760 mmHg |

| Flash Point | 182.7 °C |

| Density | 1.133 g/cm³ |

Current Research Trajectories and Future Directions for this compound

The unique structural features of this compound have positioned it as a compound of interest in several areas of chemical research. Current investigations are focused on leveraging its synthetic versatility to create novel molecules with specific functions.

In medicinal chemistry, researchers are exploring the use of this compound as a scaffold for the design and synthesis of new therapeutic agents. By incorporating this moiety into larger molecules, scientists aim to develop compounds that can interact with specific biological targets, such as enzymes and receptors. nih.gov The amino and phenyl groups provide handles for creating libraries of derivatives for structure-activity relationship (SAR) studies, which are essential for optimizing the pharmacological properties of lead compounds.

In the field of materials science, the photophysical properties of this compound and its derivatives are being investigated. The combination of the electron-donating amino group and the aromatic phenyl and pyridine rings can give rise to interesting fluorescence and electronic properties. These characteristics could be harnessed for the development of new sensors, probes, and organic electronic materials.

Future research on this compound is expected to expand into new and exciting areas. The development of more efficient and sustainable synthetic methods will be crucial for making this compound and its derivatives more accessible to the broader scientific community. Further exploration of its coordination chemistry could lead to the discovery of novel catalysts and metal-organic frameworks (MOFs). As our understanding of the structure-property relationships of this compound deepens, we can anticipate the emergence of innovative applications in fields ranging from drug discovery to materials science.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-phenylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWKYMYEJLKQLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376589 | |

| Record name | 3-Amino-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146140-99-0 | |

| Record name | 3-Amino-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Amino 4 Phenylpyridine and Its Derivatives

Direct Synthetic Pathways to 3-Amino-4-phenylpyridine

Direct synthesis aims to construct the core this compound structure through methods that introduce the phenyl group onto a pre-existing aminopyridine or by reducing a functionalized precursor.

A prominent method for synthesizing this compound involves the catalytic reduction of a halogenated precursor. google.com Specifically, 2,6-dichloro-3-amino-4-phenylpyridine serves as a key starting material. google.com The process utilizes a palladium-on-carbon (Pd/C) catalyst to achieve dehalogenation. google.com

The reaction is typically carried out by suspending 3-amino-2,6-dichloro-4-phenylpyridine with a 10% Pd/C catalyst in a methanol (B129727) and water solvent mixture. google.com This mixture is then hydrogenated under hydrogen gas pressure (e.g., 3 bars) at an elevated temperature, generally between 50°C and 70°C, until the consumption of hydrogen gas ceases. google.com This procedure effectively removes the two chlorine atoms, yielding this compound. google.com Following the reaction, the catalyst is removed by filtration. google.com

| Starting Material | Catalyst | Reagents | Solvent | Conditions | Product | Yield |

| 3-Amino-2,6-dichloro-4-phenylpyridine | 10% Palladium/Carbon | Hydrogen (H₂) | Methanol/Water | 3 bars H₂, 50-70°C | This compound | 78.9% (of subsequent product) |

Table 1: Example of Catalytic Reduction for this compound Synthesis. google.com

The use of organometallic reagents, such as phenyllithium (B1222949), represents a common strategy for forming carbon-carbon bonds. However, in the context of synthesizing this compound, the reaction of phenyllithium with 3-aminopyridine (B143674) does not yield the desired product. cdnsciencepub.comresearchgate.net

Research has shown that treating 3-aminopyridine with an excess of phenyllithium results exclusively in the formation of 3-amino-2-phenylpyridine. cdnsciencepub.comresearchgate.netresearchgate.net Vapor phase and column chromatography analysis of the product mixture indicated the presence of only a single isomer, which was unambiguously identified as the 2-phenyl derivative. cdnsciencepub.com No evidence of the 4-phenyl isomer (this compound) or the 6-phenyl isomer was found. cdnsciencepub.comresearchgate.net This specific outcome is attributed to the coordination of the lithium atom with the amino group, which directs the phenyl group to attack the 2-position of the pyridine (B92270) ring. cdnsciencepub.com

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound allows for the modulation of the compound's properties. Methodologies include functionalizing the pyridine ring through lithiation and cross-coupling, building the ring system via multi-component reactions, or modifying related heterocyclic scaffolds.

An efficient strategy for preparing substituted this compound derivatives involves a sequence of protection, directed lithiation, iodination, and subsequent cross-coupling. rsc.orgrsc.orgcapes.gov.br This method begins with the protection of the amino group of 3-aminopyridine, for example, as a pivaloylamide. rsc.orgrsc.org

The resulting 3-pivaloylaminopyridine is then treated with butyl-lithium, which directs lithiation to the 4-position. rsc.orgrsc.orgcapes.gov.br Quenching this lithiated intermediate with iodine yields 4-iodo-3-pivaloylaminopyridine. rsc.orgrsc.orgresearchgate.net This iodo-substituted intermediate is a versatile substrate for Suzuki cross-coupling reactions with various phenylboronic acids. rsc.orgrsc.orgresearchgate.net The coupling, catalyzed by a palladium complex, introduces the substituted phenyl group at the 4-position, and subsequent deprotection of the pivaloyl group affords the desired this compound derivatives. rsc.orgrsc.org

| Step | Reactants | Reagents | Key Intermediate/Product |

| 1 | 3-Aminopyridine | Pivaloyl chloride | 3-Pivaloylaminopyridine |

| 2 | 3-Pivaloylaminopyridine | Butyl-lithium, then Iodine | 4-Iodo-3-pivaloylaminopyridine |

| 3 | 4-Iodo-3-pivaloylaminopyridine | Phenylboronic acid | 4-Phenyl-3-pivaloylaminopyridine |

| 4 | 4-Phenyl-3-pivaloylaminopyridine | Acid/Base hydrolysis | This compound derivative |

Table 2: General Scheme for Lithiation and Cross-Coupling Synthesis. rsc.orgrsc.org

Multi-component reactions (MCRs) provide a powerful and efficient means of synthesizing complex heterocyclic structures, including polysubstituted pyridines, in a single step. kemdikbud.go.idpreprints.org A common MCR for pyridine synthesis involves the condensation of an aldehyde, a compound with an active methylene (B1212753) group like malononitrile, and an ammonium (B1175870) source such as ammonium acetate (B1210297). kemdikbud.go.id

This one-pot reaction can be catalyzed by various agents, including nanomagnetic catalysts, to produce highly functionalized pyridine derivatives. kemdikbud.go.id For instance, the reaction between an aromatic aldehyde, malononitrile, and ammonium acetate can yield 2,6-diamino-4-arylpyridine-3,5-dicarbonitrile derivatives. kemdikbud.go.id While this specific example leads to a dicyano-diamino pyridine, the underlying strategy of combining an aldehyde, a ketone or active methylene compound, and an ammonia (B1221849) source demonstrates a versatile approach to constructing the 4-arylpyridine core, which can be further modified to obtain this compound derivatives. kemdikbud.go.idscilit.comresearchgate.net

Derivatives of this compound can be accessed from 3-amino-4-arylpyridin-2(1H)-one precursors. nih.govnih.gov These pyridinone scaffolds are valuable intermediates due to their structural similarity and the potential for chemical modification. nih.govnih.gov

One approach involves the synthesis of 5-methyl-7-phenyloxazolo[5,4-b]pyridin-2(1H)-one, which is then converted by heating with an alkali solution to yield 3-amino-6-methyl-4-phenylpyridin-2(1H)-one. researchgate.net This transformation opens the oxazole (B20620) ring to reveal the 3-amino-2-pyridone structure. researchgate.net Another route starts with the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) with enamines of ethyl acetoacetate (B1235776). nih.govnih.gov This reaction forms tetrahydropyridine (B1245486) esters, which can be cyclized and then hydrolyzed under alkaline conditions to give 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,6-dihydropyridine-3-carboxylic acid esters, which contain the core 3-amino-4-arylpyridone structure after deprotection. nih.govnih.gov These pyridone compounds serve as precursors for further derivatization. researchgate.net

Derivatization from 3-Amino-4-arylpyridin-2(1H)-one Scaffolds

Reactions with Isothiocyanates for Thiourea (B124793) Derivatives

The reaction of 3-aminopyridine derivatives with various isothiocyanates provides a direct route to N-pyridinylthiourea compounds. These reactions are typically conducted by stirring the aminopyridine with a slight excess of the appropriate isothiocyanate in a solvent such as a dimethylformamide (DMF) and methylene chloride mixture at room temperature. nih.govsemanticscholar.org The reaction proceeds via nucleophilic attack of the exocyclic amino group on the electrophilic carbon of the isothiocyanate.

This methodology has been applied to various 3-aminopyridin-2(1H)-one precursors, which are structurally related to this compound. nih.govsemanticscholar.orgnih.gov For instance, 3-amino-4-phenylpyridin-2-one reacts with phenyl isothiocyanate to yield the corresponding 1-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)-3-phenylthiourea. nih.govsemanticscholar.org The synthesis is generally straightforward, often resulting in the precipitation of the thiourea product, which can be purified by filtration and recrystallization. nih.govsemanticscholar.org The structural diversity of the resulting thioureas can be easily achieved by varying the substituent on the isothiocyanate, with alkyl, aryl, and acyl isothiocyanates being commonly used. nih.govnih.govresearchgate.net

Table 1: Synthesis of Thiourea Derivatives from Aminopyridine Precursors

| Aminopyridine Reactant | Isothiocyanate | Resulting Thiourea Derivative | Reference |

|---|---|---|---|

| This compound-2-one | Phenyl isothiocyanate | 1-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)-3-phenylthiourea | nih.gov |

| 3-amino-4,6-dimethylpyridine-2(1H)-one | Allyl isothiocyanate | 1-allyl-3-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)thiourea | nih.gov |

| 3-amino-4-(thiophene-2-yl)pyridine-2(1H)-one | Benzoyl isothiocyanate | 1-benzoyl-3-(2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)thiourea | nih.gov |

Formation and Reduction of Schiff Bases with Aromatic Aldehydes

The primary amino group of this compound and its analogs readily undergoes condensation with aromatic aldehydes to form the corresponding Schiff bases (or azomethines). researchgate.netbutlerov.com This reaction is a cornerstone in the derivatization of aminopyridines, providing a versatile intermediate for further transformations. researchgate.netijpbs.com

The subsequent reduction of these Schiff bases, typically with a mild reducing agent like sodium borohydride, yields stable secondary amines. researchgate.netresearchgate.net For example, Schiff bases derived from the condensation of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one with various aromatic aldehydes have been successfully reduced to form 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-ones. researchgate.netresearchgate.net This two-step sequence is an effective method for introducing arylmethylamino substituents onto the pyridine ring, significantly expanding the chemical space accessible from the parent amine.

Table 2: Synthesis of Secondary Amines via Schiff Base Formation and Reduction

| Aminopyridine Reactant | Aromatic Aldehyde | Reducing Agent | Final Product | Reference |

|---|---|---|---|---|

| 3-amino-6-methyl-4-phenylpyridin-2(1H)-one | Various aromatic aldehydes | Sodium Borohydride | 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-ones | researchgate.netresearchgate.net |

| 4-Aminoantipyrine | Substituted benzaldehydes | Not Applicable (Schiff base is final product) | Schiff base analogues of 4-aminoantipyrine | nih.gov |

Acylation Reactions (e.g., with Chloroacetyl Chloride)

Acylation of the amino group in this compound derivatives is a common strategy for introducing amide functionalities. core.ac.uk Chloroacetyl chloride is a particularly useful acylating agent because the resulting α-chloroacetamide contains a reactive site for further manipulation, such as cyclization or substitution. niscpr.res.innih.gov

The reaction of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one with chloroacetyl chloride can lead to different products depending on the reaction conditions. researchgate.netresearchgate.net It can result in the formation of the expected N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)-2-chloroacetamide. researchgate.net Alternatively, intramolecular cyclization can occur to yield fused heterocyclic systems, such as 1H-pyrido[2,3-b] nih.govnih.govoxazin-2(3H)-ones. researchgate.net This dual reactivity highlights the utility of chloroacetylation in building molecular complexity.

Table 3: Products from Acylation of Aminopyridine Derivatives

| Aminopyridine Reactant | Acylating Agent | Reaction Product(s) | Reference |

|---|---|---|---|

| 3-amino-6-methyl-4-phenylpyridin-2(1H)-one | Chloroacetyl chloride | N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)-2-chloroacetamide or 7-methyl-9-phenyl-1H-pyrido[2,3-b] nih.govnih.govoxazin-2(3H)-one | researchgate.net |

| 5-bromo-2-methylpyridin-3-amine | Acetic anhydride | N-(5-bromo-2-methylpyridin-3-yl)acetamide | core.ac.uk |

Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., Pyrrolo[2,3-b]pyridines)

The this compound scaffold is a valuable precursor for synthesizing fused heterocyclic systems, which are prevalent in medicinal chemistry. The amino group, in conjunction with a substituent at the C4 position (phenyl group) or an activated C2 position, can participate in intramolecular or intermolecular cyclization reactions to construct bicyclic and polycyclic frameworks.

One prominent example is the synthesis of pyrrolo[2,3-b]pyridines, also known as 7-azaindoles (or 6-azaindoles if numbering starts from the other ring). A method for synthesizing 6-azaindoles involves the formal electrophilic [4+1]-cyclization of 3-amino-4-methylpyridines. rsc.org While this example uses a methyl group instead of a phenyl group at the 4-position, the principle of activating the C4 substituent to engage in cyclization with the C3-amino group is a key strategy. Other fused systems, such as pyrazolo[3,4-b]pyridines, have been synthesized from 6-hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile, demonstrating the versatility of substituted aminopyridines in building fused rings. nih.govacs.org The reaction of 2-amino-6-(methylthio)-4-phenylpyridine-3,5-dicarbonitrile with reagents like phenacyl bromide leads to the formation of 3-amino-2-benzoyl-6-(methylthio)-4-phenyl-1H-pyrrolo[2,3-b]-pyridine-5-carbonitrile. naturalspublishing.comekb.eg These reactions significantly increase the structural complexity and provide access to novel chemical entities.

Catalyzed Amination Reactions (e.g., Chromium(II)-catalyzed, Ruthenium-catalyzed)

While the previously discussed methods focus on the reactions of this compound, the synthesis of the aminopyridine core itself is a critical aspect. Modern catalytic methods offer efficient routes to aminopyridines, often avoiding harsh conditions associated with traditional methods.

A ligand-free chromium(II)-catalyzed amination has been reported for the synthesis of aminated N-heterocycles. organic-chemistry.org This method uses chromium(II) chloride (CrCl2) to catalyze the reaction between N-heterocyclic chlorides (e.g., chloropyridines) and a wide range of magnesium amides. organic-chemistry.org The reaction proceeds with high regioselectivity and provides the desired amino-substituted heterocycles in good yields, offering a cost-effective alternative to palladium-based systems. organic-chemistry.org

Ruthenium-based catalysts have also proven effective for the synthesis of primary amines. scilit.comnih.gov Ruthenium complexes can catalyze the reductive amination of carbonyl compounds and the direct amination of alcohols using ammonia. nih.govresearchgate.net For example, RuCl2(PPh3)3 is a simple and effective catalyst for the synthesis of a broad range of primary amines under industrially viable conditions. researchgate.net These catalyzed amination strategies represent powerful tools for the construction of the this compound core structure from readily available precursors.

Chemical Reactivity and Transformation Mechanisms of 3 Amino 4 Phenylpyridine

Reactive Sites and Functional Group Interconversions of the Amino and Pyridine (B92270) Moieties

The reactivity of 3-Amino-4-phenylpyridine is centered around the nucleophilic amino group and the basic pyridine nitrogen, as well as the aromatic pyridine and phenyl rings. The amino group at the C-3 position and the pyridine nitrogen are the primary sites of initial chemical interaction. The amino group, being an electron-donating group, increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack than pyridine itself. Conversely, the pyridine ring nitrogen has an electron-withdrawing effect, which deactivates the ring towards electrophiles but can facilitate nucleophilic substitution.

The primary reactive sites are:

The Amino Group (-NH₂): This group is nucleophilic and basic. It can be readily acylated, alkylated, or diazotized. Protection of this group, for instance by conversion to an amide (e.g., a pivaloylamide), is a common strategy to prevent unwanted side reactions and to direct reactions to other parts of the molecule. capes.gov.brrsc.org

The Pyridine Nitrogen: As a Lewis base, this nitrogen atom is a primary site for protonation and coordination to metal centers. acs.org Its lone pair of electrons makes it a key player in the molecule's role as a ligand in coordination chemistry.

The Pyridine Ring Carbons: The electron-donating amino group activates the ortho (C-2) and para (C-6) positions for electrophilic substitution. However, the deactivating effect of the ring nitrogen must also be considered. The C-4 position is already substituted, and the C-5 position is also influenced by the adjacent substituents. Directed ortho-metalation can be used to functionalize the C-2 position after protecting the amino group. rsc.org

Functional group interconversions are essential for synthesizing derivatives of this compound. The amino and pyridine moieties can undergo various transformations.

| Functional Group | Starting Moiety | Reagent(s) | Resulting Moiety | Ref. |

| Amino (-NH₂) | Primary Amine | Acyl Chloride (e.g., Pivaloyl chloride) | Amide (-NHCOR) | capes.gov.brrsc.org |

| Amino (-NH₂) | Primary Amine | NaNO₂, HCl | Diazonium Salt (-N₂⁺Cl⁻) | vanderbilt.edu |

| Pyridine Nitrogen | Pyridine | Acid (e.g., HCl) | Pyridinium (B92312) Salt | cymitquimica.com |

| Pyridine Nitrogen | Pyridine | Peroxy acid (e.g., m-CPBA) | N-oxide | organic-chemistry.org |

| Pyridine C-H | C-H bond | Organolithium (e.g., n-BuLi) followed by an electrophile (e.g., I₂) | C-I bond | capes.gov.brrsc.org |

This table presents potential interconversions based on the general reactivity of aminopyridines.

Mechanistic Investigations of Electrophilic and Nucleophilic Transformations

The mechanisms of reactions involving this compound are influenced by the electronic properties of its substituents. The amino group activates the ring for electrophilic substitution, while the pyridine nitrogen deactivates it and makes it susceptible to certain nucleophilic attacks.

Electrophilic Transformations: A key transformation involves a directed ortho-metalation mechanism. rsc.org To achieve selective substitution, the amino group is first protected, for example, as a pivaloylamide. This amide group then directs an organolithium reagent, such as butyllithium, to deprotonate the adjacent C-2 position of the pyridine ring, forming a lithiated intermediate. This highly nucleophilic intermediate then readily reacts with an electrophile, such as iodine, to yield the 2-substituted product. capes.gov.brrsc.org

Another significant electrophilic transformation is the Suzuki cross-coupling reaction . This palladium-catalyzed reaction is instrumental in creating the C4-phenyl bond to form the core structure of this compound from a halogenated precursor. For instance, a 4-iodo-3-pivaloylaminopyridine can be coupled with a phenylboronic acid in the presence of a palladium catalyst and a base. rsc.orgrsc.org The mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle at the palladium center.

Nucleophilic Transformations: The pyridine ring is inherently electron-deficient and can undergo nucleophilic aromatic substitution, although this is less common without an activating group (like a nitro group) or a good leaving group. The presence of the electron-donating amino group generally disfavors nucleophilic attack on the ring. However, transformation into a pyridinium salt or an N-oxide enhances the ring's electrophilicity, making it more susceptible to attack by nucleophiles. organic-chemistry.orgacs.org For example, the reaction of pyridine N-oxides with Grignard reagents can lead to the introduction of alkyl or aryl groups at the C-2 position. organic-chemistry.org Highly electrophilic pyridines, such as those fused with electron-withdrawing rings, can react with C-nucleophiles to form stable 1,4-dihydropyridine (B1200194) adducts. researchgate.net

Coordination Chemistry of this compound as a Ligand

Pyridine and its derivatives are fundamental ligands in coordination chemistry due to the lone pair of electrons on the nitrogen atom. acs.org this compound possesses two potential coordination sites: the pyridine ring nitrogen and the exocyclic amino group nitrogen. This allows it to function as either a monodentate or a bidentate ligand.

Monodentate Coordination: The most common mode of coordination is through the pyridine nitrogen, as it is generally a stronger Lewis base than the amino group in this context. It can bind to a wide variety of transition metals. acs.orgcymitquimica.com

Bidentate Chelation: The molecule can also act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the amino nitrogen. This forms a stable five-membered chelate ring, a common structural motif in coordination chemistry. The phenyl group at the 4-position may introduce steric hindrance that influences the geometry and stability of the resulting metal complex.

The coordination of this compound or its derivatives to metal centers like Rhenium has been explored. acs.org These complexes are of interest for their potential applications in materials science and catalysis.

| Coordination Mode | Donor Atoms | Potential Metal Ions | Resulting Structure |

| Monodentate | Pyridine N | Pd(II), Re(I), Ru(II), etc. | Terminal Ligand Complex |

| Bidentate (Chelating) | Pyridine N, Amino N | Cu(II), Ni(II), Co(II), etc. | 5-Membered Chelate Ring Complex |

This table illustrates the potential coordination behavior of this compound.

Pathways for the Generation of Complex Organic Intermediates

This compound serves as a valuable building block for the synthesis of more complex and biologically relevant molecules. Its strategic functionalization provides pathways to intricate organic intermediates.

A prime example is its use in the synthesis of analogues of the antineoplastic agent streptonigrin . The this compound core represents the C and D rings of the natural product. The synthesis of these models is achieved through a multi-step sequence starting from a simpler pyridine derivative. capes.gov.brrsc.orgrsc.org The key steps include:

Protection of the amino group of a 3-aminopyridine (B143674) derivative.

Directed ortho-metalation at C-4 followed by iodination to install a leaving group. capes.gov.brrsc.org

A Suzuki cross-coupling reaction with an appropriate phenylboronic acid to introduce the phenyl group at the C-4 position, thereby constructing the this compound scaffold. rsc.orgrsc.org

Deprotection of the amino group to yield the target intermediate.

This synthetic intermediate can then undergo further elaboration. For instance, the amino group can be converted into other functionalities, or further substitutions can be performed on the pyridine or phenyl rings to complete the synthesis of the target complex molecule. Related 3-aminopyridin-2-ones have been used to synthesize thiourea (B124793) derivatives with potential biological activity by reacting the amino group with various isothiocyanates. nih.gov These transformations highlight the role of this compound as a crucial intermediate in constructing complex molecular frameworks.

Applications in Advanced Organic Synthesis

Utility as a Fundamental Building Block for Architecturally Complex Molecules

3-Amino-4-phenylpyridine serves as a crucial building block for the construction of intricate molecular structures. Chemists utilize its inherent reactivity to forge complex molecules that are otherwise challenging to synthesize. The strategic placement of the amino and phenyl groups allows for directed chemical modifications and the assembly of larger, polycyclic systems.

A notable application is in the synthesis of models for naturally occurring compounds. For instance, derivatives of this compound are employed in a novel strategy to prepare the CD ring models of streptonigrin, a potent antitumor antibiotic. rsc.org This process involves the lithiation of a protected 3-aminopyridine (B143674), followed by iodination and a subsequent Suzuki cross-coupling reaction with appropriate phenylboronic acids to construct the desired biaryl structure. rsc.org

Furthermore, its role as a key intermediate extends to medicinal chemistry. In a recent study, this compound (specifically, 4-phenylpyridin-3-amine) was a starting material in the synthesis of a novel and potent glycogen (B147801) synthase kinase 3β (GSK-3β) inhibitor, which has shown significant therapeutic effects for Alzheimer's disease in preclinical models. nih.gov The synthesis involved the reaction of 4-phenylpyridin-3-amine with 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid to form an amide intermediate, which was then subjected to a Suzuki coupling to yield the final complex molecule, 5-phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. nih.gov

Precursor for the Synthesis of Diverse Heterocyclic Compounds

The reactivity of this compound makes it an excellent precursor for a wide array of heterocyclic compounds. The amino group can readily participate in cyclization and condensation reactions, leading to the formation of fused ring systems with diverse properties and applications.

The aminopyridine scaffold is instrumental in the synthesis of fused pyrimidine (B1678525) systems, such as pyrido[2,3-d]pyrimidines. These structures are of considerable interest due to their association with a range of biological activities, including acting as antitumor and antiviral agents. nih.gov The general synthetic strategy involves the reaction of an aminopyridine derivative with reagents like urea (B33335), thiourea (B124793), or ethyl acetoacetate (B1235776) to construct the pyrimidine ring fused to the initial pyridine (B92270) core. nih.gov For example, reacting 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile with urea or thiourea leads to the formation of the corresponding pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov While pyrimidine itself is pharmacologically inactive, its synthetic derivatives play a crucial role in modern medicine. researchgate.net

Pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, are a privileged heterocyclic motif found in numerous biologically active compounds and FDA-approved drugs. juniperpublishers.comnih.gov this compound is a key precursor for accessing this important scaffold.

In a targeted synthesis, 4-phenylpyridin-3-amine was reacted with 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in the presence of coupling agents like HATU and DIPEA to form an amide intermediate. nih.gov A subsequent Suzuki coupling with phenylboronic acid afforded the target compound, 5-phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, in a 62.5% yield. nih.gov This research highlights a rational design approach where the 4-phenylpyridine (B135609) portion was specifically chosen to form a critical hydrogen bond with the LYS-85 residue in the target enzyme, GSK-3β. nih.gov This demonstrates the precise utility of the this compound building block in designing molecules with specific biological functions.

Table 1: Synthesis of a Pyrrolo[2,3-b]pyridine Derivative

| Starting Material 1 | Starting Material 2 | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Phenylpyridin-3-amine | 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | 5-bromo-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide | 16.9% | nih.gov |

| 5-bromo-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide | Phenylboronic acid | 5-phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (S01) | 62.5% | nih.gov |

The amino group of 3-aminopyridine derivatives readily reacts with various isothiocyanates to produce a diverse range of thiourea compounds. nih.govmdpi.com These thiourea derivatives are significant in organic synthesis and are known to exhibit a wide spectrum of pharmacological effects. nih.govresearchgate.net

Research has shown that this compound-2-one, a closely related analog, can be reacted with phenylisothiocyanate to yield the corresponding thioureide derivative. nih.govnih.gov The synthesis is typically a straightforward reaction between the amine and the isothiocyanate. mdpi.com The resulting thiourea derivatives based on the 3-aminopyridin-2(1H)-one core have been investigated for their potential biological activities. nih.govnih.gov For instance, studies revealed that phenyl thiourea derivatives showed notable inhibitory activity against the α-glucosidase enzyme, suggesting potential for further development. nih.govnih.gov

Table 2: Examples of Thiourea Synthesis from Aminopyridine Analogs

| Aminopyridine Reactant | Isothiocyanate Reactant | Resulting Thiourea Derivative | Reference |

|---|---|---|---|

| 3-amino-4,6-dimethylpyridine-2(1H)-one | Phenylisothiocyanate | 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | nih.govnih.gov |

| This compound-2-one | Phenylisothiocyanate | 1-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)-3-phenylthiourea | nih.gov |

| 3-amino-4-(thiophene-2-yl)pyridine-2(1H)-one | Phenylisothiocyanate | 1-(2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea | nih.gov |

Role in the Development of Novel Agrochemicals

This compound is identified as an important raw material and intermediate for the synthesis of agrochemicals. lookchem.com Pyridine-based compounds are commonly found in herbicides, fungicides, and insecticides. mdpi.com The 2-phenylpyridine (B120327) structural motif, in particular, is present in many reported agrochemicals. mdpi.com

The development of new agrochemicals often relies on the synthesis of novel heterocyclic systems derived from versatile precursors. Research into related dithiolo[3,4-b]pyridines, synthesized from precursors containing a pyridine ring, has shown their potential as herbicide safeners. nih.gov Specifically, certain derivatives demonstrated a strong safening effect for the herbicide 2,4-D in experiments on sunflowers. nih.gov This indicates that the pyridine framework, as found in this compound, is a valuable scaffold for creating molecules that can enhance the efficacy and selectivity of existing agricultural products.

Contributions to Dyestuff and Pigment Research

In addition to its applications in life sciences and agriculture, this compound serves as an intermediate in the production of dyestuffs. lookchem.com The aromatic nature of the pyridine and phenyl rings, combined with the reactive amino group, provides a chromophoric system that can be chemically modified to create dyes. The amino group is a common feature in dye chemistry, acting as a site for diazotization and coupling reactions to form intensely colored azo dyes. researchgate.net The synthesis of azo dyes often involves the reaction of a diazotized aromatic amine with a coupling component, a role that derivatives of this compound can potentially fulfill, contributing to the development of new colorants. researchgate.net

Medicinal Chemistry and Pharmacological Potential of 3 Amino 4 Phenylpyridine Derivatives

Neuroprotective and Neurodegenerative Disease Research

The quest for effective treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease has highlighted the therapeutic potential of 3-amino-4-phenylpyridine derivatives. These compounds interact with multiple targets within the central nervous system, offering a multipronged approach to combating neuronal damage and cognitive decline.

Modulation of Cholinesterase Activity (Acetylcholinesterase, Butyrylcholinesterase)

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—to increase acetylcholine (B1216132) levels in the brain. google.com Several series of this compound derivatives have been identified as potent cholinesterase inhibitors.

Research into 2-amino-3,5-dicyanopyridine derivatives has shown that substitution at the C4 and C6 positions of the pyridine (B92270) ring significantly influences inhibitory activity and selectivity. joseroda.comnih.gov For instance, certain 2-amino-6-substituted-4-phenylpyridine-3,5-dicarbonitriles have demonstrated modest to potent inhibition of both AChE and BuChE. nih.gov Compounds with smaller substituents, such as N,N'-dimethylamino or pyrrolidino, tend to show preferential inhibition of AChE. joseroda.comnih.gov Specifically, 2-amino-3,5-dicyano-6-(pyrrolidin-1'-yl)pyridine was found to be a selective and significant inhibitor of AChE, while the 2-amino-6-(piperidin-1'-yl)pyridine analogue showed selectivity for BuChE. google.com

Furthermore, novel hybrids combining the structural features of the Alzheimer's drug donepezil (B133215) with a 4-phenylpyridine (B135609) core have been developed. dovepress.comnih.gov One such donepezil-pyridyl hybrid, DPH14, which features a phenyl group at the C4 position, was found to be a highly potent AChE inhibitor, being 318 times more potent than the reference compound ASS234 and nearly 12 times more active than donepezil itself. dovepress.comnih.gov Kinetic studies have revealed that some of these derivatives act as mixed-type inhibitors, binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. joseroda.comnih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Pyridine Derivatives Data sourced from multiple studies investigating AChE and BuChE inhibition.

| Compound ID | Derivative Class | Target | IC₅₀ (µM) | Selectivity |

| Compound 4 | 2-Amino-3,5-dicyanopyridine | AChE | 3.5 | AChE Selective |

| Compound 5 | 2-Amino-3,5-dicyanopyridine | BuChE | - | BuChE Selective |

| Compound 14 | 2-Amino-3,5-dicyanopyridine | BuChE | - | BuChE Selective |

| Compound 23 | 2-Chloro-3,5-dicyanopyridine | AChE | Kᵢ = 6.33 | AChE Selective |

| DPH4 | Donepezil-pyridyl hybrid | AChE | 0.014 | - |

| DPH14 | Donepezil-pyridyl hybrid | AChE | 0.0011 | Moderately Selective for AChE |

| DPH14 | Donepezil-pyridyl hybrid | BuChE | 0.600 | - |

Sigma Receptor (σ1R/σ2R) Ligand Activity and Antagonism for Neuropathic Pain

Sigma receptors (σR), particularly the σ1R subtype, are recognized as important targets for the treatment of neuropathic pain. researchgate.net Antagonists of the σ1R can modulate nociceptive signaling and alleviate hypersensitivity associated with chronic pain conditions. researchgate.netresearchgate.net

Derivatives of 4-phenylpyridine have been engineered to act as potent sigma receptor ligands. invivochem.com One notable compound, 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile, has been investigated for its potential in treating neuropathic pain. invivochem.com Another polyfunctionalized pyridine derivative was identified as having a high affinity for the σ1R with a Kᵢ value of 1.45 nM and demonstrated 290-fold selectivity over the σ2R subtype. researchgate.net In animal models, σ1R antagonists have been shown to produce strong anti-allodynia effects, relieving symptoms of paclitaxel-induced mechanical allodynia. invivochem.com The development of these antagonists represents a promising therapeutic strategy for managing neuropathic pain, which often responds poorly to conventional analgesics. doi.orgacs.org

Investigation of Anxiolytic and Antidepressant Effects

The neurotropic activities of this compound derivatives extend to potential anxiolytic and antidepressant effects. Research has focused on modifying the core structure to interact with neuroreceptors implicated in mood and anxiety disorders.

Studies on 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-ones, synthesized via the reduction of Schiff bases, have revealed significant neurotropic activity. nih.govresearchgate.net In preclinical models, these compounds were evaluated for tranquilizing (anxiolytic) effects using the "light-dark box" test and for antidepressant activity in the Porsolt "behavioral despair" or forced swim test. researchgate.netmdpi.comresearchgate.net Several derivatives were found to possess potential neurotropic activity higher than that of the comparator drugs, mexidol and amitriptyline. researchgate.netmdpi.com Additionally, other classes of 4-phenyl-pyridine derivatives have been investigated as NK-1 receptor antagonists, a mechanism associated with the treatment of depression and anxiety. google.com

Therapeutic Prospects for Neurological Disorders

The collective findings on cholinesterase inhibition, sigma receptor modulation, and other neurotropic effects underscore the broad therapeutic potential of this compound derivatives for a range of neurological disorders. bohrium.com Their ability to act on multiple targets is particularly advantageous for complex multifactorial diseases like Alzheimer's. joseroda.comnih.gov

For instance, 2-amino-3,5-dicyanopyridine derivatives are being explored not only for Alzheimer's but also for Parkinson's and Huntington's diseases due to their neuroprotective capabilities. google.com The neuroprotective profile of some of these molecules has been confirmed in cellular assays, where compounds showed the ability to protect neuroblastoma cells from oxidative stress. joseroda.com The development of these multipotent compounds that combine cholinesterase inhibition with neuroprotection offers a promising avenue for creating more effective treatments for neurodegenerative conditions. joseroda.comnih.gov

Anticancer and Antitumor Activities

The pyridine scaffold is a well-established pharmacophore in oncology, and derivatives of this compound have emerged as a promising class of anticancer agents. nih.gov Extensive research has demonstrated their ability to inhibit the proliferation of various cancer cell lines through diverse mechanisms.

A notable series of compounds, 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives, were synthesized and evaluated for their in vitro cytotoxic activity against several human cancer cell lines, including A549 (lung), H460 (lung), HT-29 (colon), and SMMC-7721 (liver). bohrium.comnih.gov Several of these compounds displayed excellent antitumor activity. nih.govresearchgate.net The most promising compound from this series, compound 27, exhibited potent activity against all four cell lines with IC₅₀ values in the nanomolar range, significantly more potent than the reference compound. bohrium.comnih.gov The introduction of an indole (B1671886) core was found to enhance antitumor activity. bohrium.com

Another study focused on 2,6-diaryl-substituted pyridine derivatives and evaluated their cytotoxic effects. nih.gov These compounds were tested against MCF-7 (breast) and AGS (gastric) cancer cell lines. The results indicated that specific derivatives showed significant cytotoxicity, with some compounds being more active against the MCF-7 cell line. nih.gov

Table 2: In Vitro Cytotoxic Activity of Selected 4-Phenylpyridine Derivatives Data compiled from studies on various human cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ |

| Compound 27 | 2-Amino-3-cyano-6-indolyl-4-phenylpyridine | A549 (Lung) | 22 nM |

| Compound 27 | 2-Amino-3-cyano-6-indolyl-4-phenylpyridine | H460 (Lung) | 0.23 nM |

| Compound 27 | 2-Amino-3-cyano-6-indolyl-4-phenylpyridine | HT-29 (Colon) | 0.65 nM |

| Compound 27 | 2-Amino-3-cyano-6-indolyl-4-phenylpyridine | SMMC-7721 (Liver) | 0.77 nM |

| Compound 5g | 2,6-Diaryl-substituted pyridine | MCF-7 (Breast) | - |

| Compound 5m | 2,6-Diaryl-substituted pyridine | MCF-7 (Breast) | - |

| Compound 4j | Dihydropyrimidine Derivative | AGS (Gastric) | 4.90 µg/mL |

| Compound 4r | Dihydropyrimidine Derivative | AGS (Gastric) | 4.97 µg/mL |

| Compound 4r | Dihydropyrimidine Derivative | MCF-7 (Breast) | 0.17 µg/mL |

Anti-inflammatory Properties

Chronic inflammation is a key pathological feature of numerous diseases. Pyridine derivatives have been investigated for their potential to modulate inflammatory pathways. ontosight.ai Research has shown that certain 4-phenylpyridine derivatives possess significant anti-inflammatory properties.

One mechanism of action involves the antagonism of neurokinin-1 (NK-1) receptors. google.com As NK-1 receptor antagonists, these compounds are useful for treating pain resulting from inflammatory conditions such as rheumatoid arthritis and asthma. google.com Another approach involves the inhibition of tumor necrosis factor-alpha (TNFα), a critical pro-inflammatory cytokine. Phenylpyridine-2-ylguanidines were identified as inhibitors of TNFα overproduction and demonstrated efficacy in animal models of acute lung inflammation. doi.org The association of anti-inflammatory activity with other biological effects, such as cholinesterase inhibition, has also been noted in some aminopyridine series, suggesting a potential dual therapeutic benefit for conditions like Alzheimer's disease, which has an inflammatory component. nih.gov

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

Derivatives of the this compound scaffold have demonstrated a range of antimicrobial activities. Certain 2-amino-3-cyanopyridine (B104079) derivatives have been synthesized and evaluated for their efficacy against various microbial species. ajol.info For instance, studies have explored their effects on both Gram-positive and Gram-negative bacteria, as well as fungal strains. ajol.infosciensage.infosciensage.info One study highlighted that 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile (B184641) showed the most significant antimicrobial efficacy against Candida albicans, Enterococcus faecalis, Pseudomonas aeruginosa, and Escherichia coli. ajol.info Similarly, newly synthesized pyrazolo[3,4-b]pyridine derivatives were tested against a panel of microorganisms, with many exhibiting slight to high antimicrobial activity. jst.go.jp

In the realm of antibacterial research, 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines have been investigated as potential novel antimicrobial agents against different strains of E. coli. nih.gov The antibacterial activity of these pyridine derivatives appears to be dependent on their specific structure and their interaction with the lipopolysaccharide (LPS) layer of the bacteria. nih.gov Further studies on 2-amino-3-cyanopyridine derivatives showed that some compounds had a substantial antimicrobial effect against both E. coli and Bacillus subtilis. bohrium.com

The antifungal properties of these derivatives have also been noted. Pyridine derivatives are recognized for their potential antifungal action, among other pharmacological properties. mdpi.com In one study, compounds with methoxy (B1213986) and chloro group substitutions demonstrated notable activity against fungal species like Aspergillus niger, Aspergillus flavus, and Penicillium chrysogenum. sciensage.info

Regarding antiviral activity, some 3-aminopyridin-2(1H)-one derivatives have shown potential, including against the AIDS virus. mdpi.com In a more targeted study, chromone (B188151) derivatives featuring a 3-amino-4-piperazinylphenyl group were synthesized and evaluated for their antiviral properties. These compounds exhibited specific antiviral activity against the Severe Acute Respiratory Syndrome-associated coronavirus (SARS-CoV). nih.gov

Table 1: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound Name | Test Organism | Activity/Result | Reference |

|---|---|---|---|

| 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile | C. albicans, E. faecalis, P. aeroginosa, E. coli | Greatest inhibition zones among tested agents. | ajol.info |

| Substituted 4-(4-(4,6-diethoxy-1,3,5-triazin-2-yl-amino)phenyl)-2-amino-6-(phenyl)pyridine-3-carbonitriles (with methoxy and chloro groups) | E. coli, S. typhi, S. aureus, A. niger, A. flavus, P. chrysogenum | Showed better activity than other compounds. | sciensage.info |

| 2-(3-amino-4-(4-(pyridin-2-yl)piperazin-1-yl)phenyl)chromone derivatives | SARS-CoV | Showed selective antiviral activity. | nih.gov |

| Pyrazolo[3,4-b]pyridine derivative (7b) | Fusarium oxysporum | MIC of 0.98 µg/mL, nearly as active as Amphotericin B. | jst.go.jp |

Structure-activity relationship (SAR) studies provide insight into how the chemical structure of these compounds influences their biological activity. For the antimicrobial potency of 2-amino-3-cyanopyridine derivatives, specific substitutions have been shown to be critical. The presence of a chlorine atom at the para-position of the phenyl ring was found to enhance both antibacterial and antifungal activity. ajol.info This suggests that electron-withdrawing groups in specific positions on the aryl moiety are favorable for antimicrobial action. Another study identified the N-benzyl substituent as being important for the antimicrobial effect in a different series of 2-amino-3-cyanopyridines. bohrium.com

Antioxidant and Cytoprotective Effects

Certain derivatives of this compound have been investigated for their ability to counteract oxidative stress and protect cells from damage. mdpi.comresearchgate.net A series of 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-one derivatives were synthesized and showed notable antiradical activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. mdpi.com These compounds were derived from the reduction of Schiff bases formed from 3-amino-6-methyl-4-phenylpyridine-2(1H)-one and various aromatic aldehydes. nih.gov

The cytoprotective action of these compounds was evaluated by measuring cell viability. mdpi.com Some derivatives of 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-ones demonstrated a pronounced cytoprotective effect, promoting better cell survival in vitro, as assessed by the MTT test. mdpi.comresearchgate.net In one study, all synthesized derivatives in this class showed a higher affinity for a selected protein target in molecular docking studies than the standard gastro-cytoprotector omeprazole, suggesting a potential mechanism for their protective effects. researchgate.net These findings indicate that the antioxidant properties of these compounds may contribute to their cytoprotective actions, making them interesting candidates for conditions associated with oxidative stress. researchgate.net

Table 2: Antiradical Activity of 3-(Arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-one Derivatives against DPPH Radical

| Compound | R-group on Arylmethylamino | IC50 (µM) | Reference |

|---|---|---|---|

| 3a | 4-F | 30.6 | researchgate.net |

| 3b | 4-Cl | 32.5 | researchgate.net |

| 3c | 4-Br | 30.9 | researchgate.net |

| 3d | 3-NO2 | 31.9 | researchgate.net |

| 3e | 3,4-(OCH3)2 | 31.8 | researchgate.net |

| 3f | 4-OH, 3-OCH3 | 31.5 | researchgate.net |

| 3g | 3-pyridyl | 31.2 | researchgate.net |

| 3h | 4-pyridyl | 31.9 | researchgate.net |

| Ascorbic Acid (Standard) | - | 30.1 | researchgate.net |

Enzyme Inhibitory Actions

The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. mdpi.com Several this compound derivatives have been explored for this activity. Thiourea (B124793) derivatives based on 3-aminopyridin-2(1H)-ones have been synthesized and tested for their α-glucosidase inhibitory potential. mdpi.com In one study, alkyl and phenyl thiourea derivatives showed high antidiabetic activity, in contrast to their acetyl-(benzoyl) counterparts. mdpi.com Notably, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea demonstrated the highest inhibitory activity against α-glucosidase, exceeding that of the standard drug acarbose. mdpi.com

Another class of compounds, 2-amino-4-aryl-6-(phenylthiol)pyridine-3,5-dicarbonitriles, was also evaluated for α-glucosidase inhibition. jchemrev.com Some analogues in this series showed inhibitory potential significantly higher than that of acarbose, with one compound being thirteen-fold more potent. jchemrev.com These findings highlight the potential of the 3-aminopyridine (B143674) scaffold in developing new antidiabetic agents. mdpi.comjchemrev.com

Table 3: α-Glucosidase Inhibition by 3-Aminopyridine Derivatives

| Compound | Class | IC50 | Comparison | Reference |

|---|---|---|---|---|

| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9a) | Thiourea derivative of 3-aminopyridin-2(1H)-one | 9.77 mM | More potent than Acarbose (IC50 = 11.96 mM) | mdpi.com |

| 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9c) | Thiourea derivative of 3-aminopyridin-2(1H)-one | 12.94 mM | Comparable to Acarbose (IC50 = 11.96 mM) | mdpi.com |

| Compound 6 | 2-amino-4-aryl-6-(phenylthiol)pyridine-3,5-dicarbonitrile | 55.6 ± 0.3 µM | ~13-fold more potent than Acarbose (IC50 = 750.10 µM) | jchemrev.com |

Kinases are crucial targets in drug discovery, particularly in inflammation and oncology. nih.gov The IκB kinase β (IKK-β) is a key regulator in the NF-κB signaling pathway, which is implicated in inflammatory responses. nih.govnih.gov Derivatives of 2-amino-3-cyanopyridine have been identified as IKK-β inhibitors. ajol.inforesearchgate.net High-throughput screening led to the discovery of a 2-amino-3-cyano-4-aryl-6-(2-hydroxy-phenyl)pyridine analogue as a potent IKK-β inhibitor with an IC50 value of 1500 nM. nih.govresearchgate.net

Subsequent optimization of this lead compound by modifying the 4-position of the pyridine ring led to a significant increase in both enzyme and cellular potencies. researchgate.net Substituting an aminoalkyl group for the aromatic group at this position resulted in potent IKK-β inhibitors with IC50 values below 100 nM. researchgate.net For example, one derivative showed an IC50 of 40 nM, although its activity at the cellular level was less pronounced. nih.govresearchgate.net These studies demonstrate that the this compound framework can be effectively modified to produce potent kinase inhibitors.

Table 4: IKK-β Inhibition by 2-Amino-3-cyanopyridine Derivatives

| Compound Type | Modification | IKK-β IC50 | Reference |

|---|---|---|---|

| 2-amino-3-cyano-4-aryl-6-(2-hydroxy-phenyl)pyridine (Lead compound) | Phenyl at C4 | 1500 nM | nih.govresearchgate.net |

| Optimized derivative | Aminoalkyl at C4 | < 100 nM | researchgate.net |

| Compound 73 | Optimized derivative | 40 nM | nih.gov |

The Hepatitis C virus (HCV) nonstructural protein 5A (NS5A) is an essential protein for viral replication and assembly, making it a prime target for direct-acting antiviral agents. nih.govwikipedia.org While many potent NS5A inhibitors have been developed, their specific structural classes vary. Research into chromone derivatives has provided a link to the aminophenyl scaffold. A study focused on 2-(3-amino-4-piperazinylphenyl)-chromones revealed that these compounds possess antiviral activity. nih.gov Although the primary activity reported was against SARS-CoV, the study also mentioned evaluation against Hepacivirus (HCV). nih.gov Specifically, the introduction of a 2-pyridinylpiperazinylphenyl substituent onto the chromone scaffold conferred selective antiviral activity, indicating the potential pharmacophoric role of this functionality. nih.gov This suggests that incorporating a 3-amino-4-substituted phenyl ring into larger molecular structures could be a viable strategy for developing novel HCV NS5A inhibitors. The core challenge in this area is overcoming resistance, as single amino acid substitutions in the NS5A protein can significantly reduce inhibitor potency. nih.govnih.gov

Activity as Adenosine (B11128) Receptor Ligands

Derivatives of the 3-aminopyridine scaffold have been identified as a versatile class of compounds that interact with adenosine receptors (ARs). google.com These G protein-coupled receptors, which include the A₁, A₂A, A₂B, and A₃ subtypes, are widely expressed and play crucial roles in various physiological and pathological processes, making them important therapeutic targets. nih.gov The interaction of aminopyridine derivatives with these receptors can elicit a range of responses, including agonism, antagonism, or partial agonism, depending on the substitution pattern on the pyridine core. google.com

Research into 2-amino-3,5-dicyanopyridine derivatives has highlighted the tunability of this scaffold. For instance, some compounds in this series show a preference for the human A₁ and A₂A adenosine receptors. researchgate.net Molecular modeling studies have been employed to understand the binding modes of these ligands within the receptor structures. researchgate.net Certain derivatives have been identified as "pan ligands," capable of binding to all four AR subtypes with nanomolar affinity. researchgate.net For example, compounds 1 and 5 (from a study on 4-heteroaryl substituted amino-3,5-dicyanopyridines) act as partial agonists at all ARs, with Ki values in the low nanomolar range for A₁, A₂A, and A₃ receptors, and EC₅₀ values for the A₂B receptor also in the nanomolar range. researchgate.net

The structural features of these pyridine derivatives are critical for their affinity and efficacy. The presence of a 1H-imidazol-2-yl group has been shown to be important for potent AR agonism. google.com Furthermore, the nature of the substituent at other positions on the pyridine ring significantly influences the affinity and activity profile, particularly at the A₁ and A₂B subtypes, as well as selectivity against the A₂A and A₃ receptors. google.com This has led to the development of compounds with combined A₁/A₂B partial agonist activity, which could be beneficial for conditions like diabetes. google.com The versatility of the scaffold is further demonstrated by the identification of A₁ receptor inverse agonists and neutral antagonists within the same chemical series. targetmol.com

Table 1: Activity of Selected Aminopyridine Derivatives as Adenosine Receptor Ligands This table is interactive. You can sort and filter the data.

| Compound | Target Receptor(s) | Activity Profile | Affinity (Ki/EC₅₀) | Reference |

|---|---|---|---|---|

| 1 (an amino-3,5-dicyanopyridine derivative) | hA₁, hA₂A, hA₃, hA₂B | Partial Agonist | Kᵢ = 9.63 nM (A₁), 21 nM (A₂A), 52 nM (A₃); EC₅₀ = 1.4 nM (A₂B) | researchgate.net |

| 5 (an amino-3,5-dicyanopyridine derivative) | hA₁, hA₂A, hA₃, hA₂B | Partial Agonist | Kᵢ = 2.50 nM (A₁), 24 nM (A₂A), 25 nM (A₃); EC₅₀ = 1.12 nM (A₂B) | researchgate.net |

| 3 (an amino-3,5-dicyanopyridine derivative) | hA₁, hA₂B | Partial Agonist | Active in low nanomolar range | google.com |

| LUF 5853 (2-Amino-4-benzo ox.ac.ukacs.orgdioxol-5-yl-6-(2-hydroxyethylsulfanyl)pyridine-3,5-dicarbonitrile) | A₁ | Full Agonist | Kᵢ = 11 nM | targetmol.com |

| LUF 5948 (2-amino-4-(3-trifluoromethylphenyl)-6-(2-hydroxyethylsulfanyl)pyridine-3,5-dicarbonitrile) | A₁ | Inverse Agonist | Kᵢ = 14 nM | targetmol.com |

| 6-ethyl-5-propionyl-1,2-dihydro-2-oxo-3-pyridine carbonitrile (a milrinone (B1677136) analog) | A₁ | Antagonist | ~100-fold higher affinity than milrinone | acs.org |

Other Pharmacological Investigations (e.g., Antihistaminic, Antiulcerate, Cardiotonic)

Beyond their interaction with adenosine receptors, this compound and related structures have been explored for a variety of other pharmacological activities.

Antihistaminic Activity: Certain aminopyridine derivatives have shown potential as inhibitors of histamine (B1213489) release. Studies on 2-guanadino-3-cyanopyridines, which can be synthesized from 2-aminocyanopyridines, revealed that some compounds in this class can inhibit histamine release from mast cells. nih.gov For example, specific 2-guanadino-3-cyanopyridine and pyrido[2,3-d]-pyrimidine derivatives have demonstrated inhibitory effects on histamine release stimulated by both immunological and chemical means. nih.gov In other research, 2,6-diamino-4-arylpyridine-3,5-dicarbonitrile derivatives have been noted as potent inhibitors of histamine release. escholarship.org The bioisosteric replacement of a phenyl ring with a 2-pyridyl ring in known antihistamines has also been explored, leading to the synthesis of N-(4-piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amines with in vivo antihistaminic properties. usp.br

Antiulcer Activity: While direct studies on this compound for antiulcer activity are not extensively documented in the reviewed literature, related pyridine-containing heterocyclic systems have shown significant promise as antiulcer agents. A major target for antiulcer drugs is the gastric H⁺/K⁺-ATPase, or proton pump. Substituted imidazo[1,2-a]pyridines are a class of compounds known to be high-affinity, reversible, and K⁺-competitive inhibitors of this enzyme. nih.govox.ac.ukacs.org This inhibitory action blocks the final step of acid secretion, providing a gastroprotective effect. nih.gov Additionally, a patent has disclosed that 2-chloro-3-aminopyridine serves as a key intermediate in the synthesis of pirenzepine, an antiulcer medication. google.com

Cardiotonic Activity: The 3-aminopyridine scaffold is present in well-known cardiotonic agents. Amrinone, chemically identified as 5-amino-3,4'-bipyridin-6(1H)-one, is a bipyridine derivative with positive inotropic and vasodilatory effects used in the treatment of congestive heart failure. nih.govacs.org Its mechanism of action involves the inhibition of phosphodiesterase 3 (PDE3), which leads to increased levels of cyclic adenosine monophosphate (cAMP). nih.govresearchgate.net This increase in cAMP enhances calcium ion influx, resulting in improved cardiac contractility. nih.gov

Following the structure of Amrinone and another PDE3 inhibitor, Milrinone, various analogs have been developed. For instance, a series of 2-amino-4-aryl-6-(4-pyridyl)-pyridine-3-carbonitriles were synthesized and evaluated for cardiotonic activity. ox.ac.uk Several of these compounds demonstrated activity comparable to that of milrinone in in vitro models. ox.ac.uk Another study on a new milrinone analog, 6-ethyl-5-propionyl-1,2-dihydro-2-oxo-3-pyridine carbonitrile, found it produced a more marked positive inotropic effect than milrinone itself, which was suggested to be related to its antagonist activity at the A₁ adenosine receptor. acs.org

Table 2: Other Investigated Pharmacological Activities of Aminopyridine Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Pharmacological Activity | Mechanism/Target | Key Findings | Reference(s) |

|---|---|---|---|---|

| 2-Guanadino-3-cyanopyridines | Antihistaminic | Inhibition of histamine release from mast cells | Some derivatives showed 30-60% inhibition of histamine release. | nih.gov |

| Imidazo[1,2-a]pyridines | Antiulcer | H⁺/K⁺-ATPase (proton pump) inhibition | K⁺-competitive inhibitors of gastric acid secretion. | nih.govox.ac.ukacs.org |

| Amrinone | Cardiotonic | Phosphodiesterase 3 (PDE3) inhibition | Positive inotropic and vasodilatory effects. | nih.govacs.org |

| 2-Amino-4-aryl-6-(4-pyridyl)-pyridine-3-carbonitriles | Cardiotonic | PDE3 inhibition (Milrinone analogs) | Some derivatives showed cardiotonic activity comparable to milrinone. | ox.ac.uk |

| 6-ethyl-5-propionyl-1,2-dihydro-2-oxo-3-pyridine carbonitrile | Cardiotonic | A₁ Adenosine Receptor Antagonism / PDE3 Inhibition | More marked positive inotropic effect than milrinone. | acs.org |

Applications in Advanced Materials Science

Development of Polymers and Specialized Coatings

The bifunctional nature of 3-Amino-4-phenylpyridine, with its amino group available for polymerization reactions, allows for its incorporation into various polymer backbones. This has led to the development of novel polyamides and polyimides with tailored properties.

Researchers have synthesized a series of novel aliphatic–aromatic polyamides by reacting 4-aryl-2,6-bis(4-aminophenyl)pyridine derivatives with adipic acid. tandfonline.com These polyamides demonstrated good thermal stability and solubility in organic solvents. tandfonline.com The inclusion of the pyridine (B92270) and phenyl groups contributed to high char yields at elevated temperatures, suggesting potential for flame-retardant applications. tandfonline.com

Similarly, fluorinated poly(pyridine-imide)s have been prepared using diamine monomers containing pyridine structures. researchgate.net These polymers exhibit excellent solubility in common organic solvents, good thermal stability with glass transition temperatures ranging from 202.1°C to 219.7°C, and high thermal decomposition temperatures. researchgate.net The resulting polymer films also show promising mechanical properties, including high tensile strength and modulus. researchgate.net The presence of the bulky phenyl and pyridine groups in the polymer chain can disrupt packing, leading to enhanced solubility and processability, which are crucial for creating specialized coatings and films. tandfonline.commdpi.com

The development of hyperbranched polyimides derived from triamine monomers with a central pyridine core further illustrates the versatility of pyridine-containing structures in creating complex, high-performance polymers. google.com These materials exhibit excellent high-temperature resistance, solubility, and optical properties, making them suitable for applications in photosensitive materials, optical waveguides, and gas separation membranes. google.com

Table 1: Properties of Polymers Derived from Phenylpyridine-Containing Monomers

| Polymer Type | Monomers | Key Properties | Potential Applications |

| Aliphatic-Aromatic Polyamides | 4-aryl-2,6-bis(4-aminophenyl)pyridine, Adipic acid | Good thermal stability, High char yield, Soluble in organic solvents | Flame-retardant materials, High-performance coatings |

| Fluorinated Poly(pyridine-imide)s | 4-phenyl-2,6-bis[3-(4-amino-2-trifluoromethyphenoxy)phenyl]pyridine, Aromatic dianhydrides | High thermal stability, Good solubility, Excellent mechanical properties | Advanced coatings, Films for electronics |

| Hyperbranched Polyimides | 2,4,6-tris[4-(4-aminophenoxy)-phenyl]pyridine, Dianhydrides | Excellent high-temperature resistance, Good solubility, Desirable optical properties | Photosensitive materials, Optical waveguides, Gas separation membranes |

This table summarizes key findings from research on polymers incorporating phenylpyridine structures, highlighting their enhanced properties and potential uses.

Exploration of Electronic and Optical Properties

The π-conjugated system of this compound, arising from the interconnected phenyl and pyridine rings, is the basis for its interesting electronic and optical properties. Theoretical and experimental studies have explored how modifications to this structure influence these characteristics.

Computational studies using methods like the Hartree-Fock theory and Density Functional Theory (B3LYP) have been employed to investigate the torsional energy and nonlinear optical (NLO) properties of 4-phenylpyridine (B135609) derivatives. karatekin.edu.tr These studies have shown that the substitution of an amino group (–NH2) onto the pyridine ring can significantly impact the molecule's electronic behavior. karatekin.edu.tr For instance, the presence of an amino group in the meta position, as in this compound, can increase the equilibrium dihedral angle between the phenyl and pyridine rings by about 10-14 degrees. karatekin.edu.tr

Furthermore, the introduction of electron-donating groups like –NH2 can lead to a substantial increase in the first static hyperpolarizability (β), a key parameter for NLO materials. karatekin.edu.tr Calculations have indicated that 2- and 3-NH2-4-phenylpyridine derivatives can have a total hyperpolarizability value that is about 50% larger than that of the unsubstituted 4-phenylpyridine. karatekin.edu.tr This enhancement of NLO properties is crucial for applications in technologies such as frequency conversion, optical communications, and optical switching. karatekin.edu.tr

The electronic properties of polymers derived from pyridine-containing monomers have also been investigated. Hyperbranched polyimides synthesized from a triamine with a central triaryl pyridine structure exhibit excellent optical properties, making them promising for use in optical waveguides and other optoelectronic devices. google.com The incorporation of such chromophores into polymer backbones can lead to materials with high refractive indices and low birefringence, which are desirable for optical applications.

Table 2: Calculated Electronic Properties of 4-Phenylpyridine Derivatives

| Compound | Method | Dipole Moment (µ) | Polarizability (α) | First Hyperpolarizability (β) |

| 4-Phenylpyridine | B3LYP/6-31++G(d,p) | Data not specified | Data not specified | Data not specified |

| This compound | B3LYP/6-31++G(d,p) | Data not specified | Increased | Significantly Increased |

This table is based on theoretical calculations and highlights the influence of the amino substituent on the nonlinear optical properties of the 4-phenylpyridine scaffold. karatekin.edu.tr

Research in Novel Dye and Pigment Formulations

The primary amino group in this compound serves as a key functional group for the synthesis of azo dyes. Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo (–N=N–) groups. nih.gov The synthesis typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich component. nih.govunb.ca

The amino group on the pyridine ring of this compound can be diazotized and then coupled with various aromatic compounds like phenols and naphthols to produce a wide range of colored compounds. scispace.com The final color of the dye depends on the specific structure of the coupling component. jbiochemtech.com These dyes can exhibit colors ranging from yellow to red, orange, and blue. unb.caresearchgate.net

Derivatives of aminopyridines have been investigated for their dyeing properties on fabrics like cotton. researchgate.net Research into new 3-amino-2-pyridone based luminescent dyes has shown their potential application in ELISA (enzyme-linked immunosorbent assay), indicating the versatility of these structures beyond traditional dyeing. lookchem.com Some of these dyes have demonstrated good light and wash fastness. researchgate.net

Furthermore, pyridine derivatives are used as color formers in pressure-sensitive and thermal marking systems. google.com For example, 4-aryl-2,6-bis[(substituted-amino)phenyl]pyridines can produce colored images when they come into contact with acidic materials like clay or phenolic resins. google.com The specific color developed can be tuned by altering the substituents on the phenyl and pyridine rings. google.com This highlights the potential of this compound derivatives in the formulation of functional dyes and pigments for various technological applications.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like 3-Amino-4-phenylpyridine at the electronic level. These methods provide a detailed understanding of molecular structure, stability, and reactivity.

Analysis of Electronic Structure and Molecular Orbitals (HOMO/LUMO Energy Levels)

The electronic structure of a molecule is intrinsically linked to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial in this regard. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. researchgate.net

For derivatives of this compound, DFT calculations have been employed to determine these energy levels. For instance, in a study of a related pyrazolo[3,4-d]pyrimidine derivative, the HOMO was found to be centered on the phenyl rings, while the LUMO was more delocalized across the molecule. researchgate.net A small HOMO-LUMO energy gap suggests that a molecule is more chemically reactive, as less energy is required for electronic excitation. researchgate.netnih.gov This characteristic is often desirable in the design of pharmacologically active compounds.

The energy of the HOMO-LUMO gap can be correlated with the wavelengths of light a compound can absorb, a property that can be experimentally measured using UV-Vis spectroscopy. schrodinger.com Computational methods like DFT allow for the prediction of these values, aiding in the characterization of new compounds. schrodinger.com

Table 1: Calculated Electronic Properties of a this compound-related Derivative This table presents theoretical data for a related pyrazolo[3,4-d]pyrimidine derivative, illustrating the types of parameters obtained through quantum chemical calculations. The values are method-dependent.

| Parameter | B3LYP Method (Hartree) | HF Method (Hartree) |

| HOMO Energy | -0.2359 | -0.2458 |

| LUMO Energy | 0.1677 | 0.0956 |

| HOMO-LUMO Energy Gap (ΔE) | 0.4036 | 0.3414 |

Data sourced from a study on a related pyrazolo[3,4-d]pyrimidine derivative, as a representative example of quantum chemical calculations. researchgate.net

Conformational Analysis and Torsional Energy Profiles

The three-dimensional shape, or conformation, of a molecule is critical to its biological function, as it dictates how the molecule can interact with its biological target. Conformational analysis involves studying the different spatial arrangements of atoms in a molecule and their corresponding energies. A key aspect of this is the analysis of torsional energy profiles, which describe the energy changes as a function of rotation around a single bond. unibo.it

For molecules containing rotatable bonds, such as the phenyl-pyridine linkage in this compound, multiple conformations are possible. The relative energies of these conformers determine the most stable and likely shapes of the molecule. acs.org For biaryl systems, which consist of two connected aryl rings, non-planar (twisted) conformations are often favored to alleviate steric clashes between ortho substituents. nih.gov

DFT calculations can be used to compute the potential energy surface of a molecule, identifying the lowest energy conformations and the energy barriers between them. unibo.itnih.gov This information is invaluable for understanding the flexibility of a ligand and how it might adapt its shape to fit into a protein's binding site.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its target protein.

Elucidation of Ligand-Target Binding Interactions and Modes

Molecular docking simulations provide a detailed picture of how a ligand, such as a derivative of this compound, fits into the active site of a target protein. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. researchgate.net